molecular formula C8H17B B1611525 (R)-2-Bromooctane CAS No. 5978-55-2

(R)-2-Bromooctane

Cat. No. B1611525
CAS RN: 5978-55-2
M. Wt: 193.12 g/mol
InChI Key: FTJHYGJLHCGQHQ-MRVPVSSYSA-N
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Description

(R)-2-Bromooctane is a chemical compound with the molecular formula C8H17Br. It is a chiral compound, meaning it has two enantiomers, (R)-2-Bromooctane and (S)-2-Bromooctane. (R)-2-Bromooctane is commonly used in scientific research due to its unique properties and ability to act as a substrate for enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of (R)-2-Bromooctane is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects:
(R)-2-Bromooctane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as affect the structure and function of proteins. Additionally, it has been shown to have an effect on the metabolism and detoxification of drugs.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-2-Bromooctane in lab experiments is its ability to act as a substrate for enzyme-catalyzed reactions. Additionally, its chiral properties make it useful in studying protein structure and function. However, one limitation is that it can be difficult and expensive to synthesize and separate the two enantiomers.

Future Directions

There are several future directions for research involving (R)-2-Bromooctane. One area of interest is its potential use in drug development and metabolism studies. Additionally, further research is needed to fully understand its mechanism of action and its effects on protein structure and function. Finally, there is a need for more efficient and cost-effective methods for synthesizing and separating the two enantiomers of (R)-2-Bromooctane.

Scientific Research Applications

(R)-2-Bromooctane has been used in a variety of scientific research applications, including enzyme-catalyzed reactions and protein structure analysis. It has been shown to act as a substrate for cytochrome P450 enzymes, which are important in drug metabolism and detoxification processes.

properties

IUPAC Name

(2R)-2-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJHYGJLHCGQHQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5978-55-2
Record name sec-Octyl bromide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEC-OCTYL BROMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QLJ13O36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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